molecular formula C24H25NO2 B10841968 2-Morpholino-1,1,2-triphenylethanol

2-Morpholino-1,1,2-triphenylethanol

Cat. No.: B10841968
M. Wt: 359.5 g/mol
InChI Key: HOPDHEHFNMVVFR-UHFFFAOYSA-N
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Description

2-Morpholino-1,1,2-triphenylethanol (CAS: 79868-79-4) is a chiral amino alcohol derivative characterized by a morpholino (tetrahydro-1,4-oxazin-4-yl) substituent at the C2 position of a triphenylethanol backbone. Its molecular formula is C₂₀H₁₉NO (average mass: 289.38 g/mol), with one defined stereocenter . This compound is widely utilized in asymmetric catalysis, particularly in enantioselective additions to aldehydes, where it serves as a ligand for zinc-based reagents. Key structural features include:

  • Morpholino group: A six-membered ring containing oxygen, providing both electron-donating and steric effects.
  • Triphenylethanol core: Three phenyl groups at C1 and C2, contributing to rigidity and π-stacking interactions.

Its synthesis typically involves stereocontrolled alkylation or azide reduction pathways . In catalytic applications, it demonstrates high enantioselectivity, with mean enantiomeric excess (ee) values exceeding 90% in aldehyde alkylation reactions .

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-morpholin-4-yl-1,1,2-triphenylethanol

InChI

InChI=1S/C24H25NO2/c26-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23(20-10-4-1-5-11-20)25-16-18-27-19-17-25/h1-15,23,26H,16-19H2

InChI Key

HOPDHEHFNMVVFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance and structural attributes of 2-Morpholino-1,1,2-triphenylethanol are compared below with three analogs: 2-Piperidino-1,1,2-triphenylethanol, 1-Pyrrolidinyl-1,2,2-triphenylethanol (7a), and (R)-2-Amino-1,1,2-triphenylethanol.

Structural and Electronic Differences

Compound Substituent at C2 Ring Size Heteroatom Key Electronic Effects
This compound Morpholino (tetrahydro-oxazine) 6-membered Oxygen Polar, electron-donating via ether oxygen
2-Piperidino-1,1,2-triphenylethanol Piperidino (azacyclohexane) 6-membered Nitrogen Basic, stronger Lewis basicity
1-Pyrrolidinyl-1,2,2-triphenylethanol (7a) Pyrrolidinyl (azacyclopentane) 5-membered Nitrogen Compact steric profile
(R)-2-Amino-1,1,2-triphenylethanol Primary amine (-NH₂) N/A Nitrogen High reactivity, less steric hindrance

Catalytic Performance in Aldehyde Additions

Compound Reaction Type Mean ee (R-Substituted Aldehydes) Mean ee (Unsubstituted Aldehydes) Catalyst Loading (mol%) Notable Conditions
This compound Et₂Zn addition to aldehydes 96.8% 91.8% 1–5 Room temperature, THF solvent
2-Piperidino-1,1,2-triphenylethanol Ph₂Zn/Et₂Zn arylation Up to 99% N/A 0.5–2 10°C inversion temperature
1-Pyrrolidinyl-1,2,2-triphenylethanol (7a) Et₂Zn addition to aldehydes 96.6% 92.8% 1–5 Comparable to morpholino analog
(R)-2-Amino-1,1,2-triphenylethanol Fluorination of piperidinones 80–90% ee (opposite enantiomer) N/A 10–20 Primary amine superiority

Key Findings:

Morpholino vs. Piperidino: The piperidino derivative achieves higher ee (99%) in arylations due to enhanced Lewis basicity and optimized steric control . Morpholino’s oxygen atom improves solubility in polar solvents, aiding in homogeneous catalysis .

Morpholino vs. Pyrrolidinyl (7a): Morpholino exhibits marginally higher ee for R-substituted aldehydes (96.8% vs. 96.6%), while pyrrolidinyl performs better for unsubstituted substrates (92.8% vs. 91.8%) . The smaller pyrrolidinyl ring may reduce steric clashes in less hindered aldehydes.

Amino vs. Morpholino: The primary amine ((R)-2-Amino-1,1,2-triphenylethanol) shows lower enantiocontrol in fluorination (80–90% ee) compared to morpholino’s performance in alkylation, highlighting the importance of secondary amine substituents for stabilizing metal-ligand complexes .

Mechanistic Insights

  • Morpholino and Piperidino Derivatives: Both form zinc complexes (e.g., EtZn-morpholino or PhZn-piperidino), but the piperidino ligand facilitates mixed zinc species (EtPhZn), minimizing nonselective pathways .
  • Temperature Sensitivity: The piperidino catalyst’s enantioselectivity is temperature-dependent, with an inversion temperature (T_inv) of 10°C, whereas morpholino derivatives show less sensitivity .

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